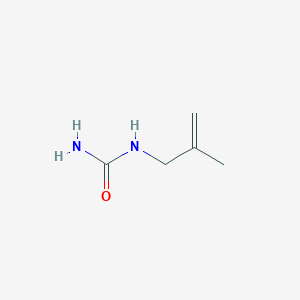
1-(2-Methylallyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methylallyl)urea is an organic compound characterized by the presence of a urea group attached to a 2-methyl-allyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 1-(2-Methylallyl)urea typically involves the reaction of 2-methyl-allyl chloride with urea under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using a continuous flow reactor. This method ensures consistent product quality and higher yields. The reaction conditions, including temperature and pressure, are optimized to maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Methylallyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The urea group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acids are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted ureas, alcohols, and amines, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2-Methylallyl)urea has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of polymers and other complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(2-Methylallyl)urea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Allylurea: Similar in structure but lacks the methyl group.
N-Methylurea: Contains a methyl group attached to the nitrogen atom of the urea group.
2-Methyl-allyl alcohol: Similar allyl structure but with an alcohol group instead of urea.
Uniqueness: 1-(2-Methylallyl)urea is unique due to the presence of both the 2-methyl-allyl group and the urea group, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
89487-41-2 |
|---|---|
Formule moléculaire |
C₅H₁₀N₂O |
Poids moléculaire |
114.15 |
Synonymes |
(2-Methyl-2-propenyl)-urea; N-(2-Methyl-2-propen-1-yl)-urea; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















